molecular formula C21H16N2O2S B5201144 N-1,3-benzothiazol-2-yl-2-(4-biphenylyloxy)acetamide

N-1,3-benzothiazol-2-yl-2-(4-biphenylyloxy)acetamide

Cat. No. B5201144
M. Wt: 360.4 g/mol
InChI Key: JWFNGRKXMNIFML-UHFFFAOYSA-N
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Description

N-1,3-benzothiazol-2-yl-2-(4-biphenylyloxy)acetamide, commonly known as BBAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBAA is a synthetic compound that belongs to the family of benzothiazoles, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of BBAA is not fully understood. However, it is believed that BBAA exerts its biological activities by interacting with specific targets in the body. For example, BBAA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BBAA has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
BBAA has been found to exhibit significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. BBAA has also been found to reduce the level of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. Additionally, BBAA has been found to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, which play a key role in the apoptotic process.

Advantages and Limitations for Lab Experiments

BBAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, BBAA has been found to exhibit significant biological activities, making it a promising candidate for the development of new drugs. However, there are also some limitations to the use of BBAA in lab experiments. For example, the exact mechanism of action of BBAA is not fully understood, which makes it difficult to design experiments that specifically target its biological activities. Additionally, BBAA has been found to exhibit some toxicity in vitro, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on BBAA. One potential direction is the development of new drugs based on the structure of BBAA. BBAA has been found to exhibit significant anti-inflammatory, analgesic, and antitumor activities, making it a promising candidate for the development of new drugs in these areas. Additionally, the use of BBAA as a fluorescent probe for the detection of metal ions in biological systems could be further explored. Finally, the exact mechanism of action of BBAA could be further elucidated, which would provide a better understanding of its biological activities and potential applications.

Synthesis Methods

The synthesis of BBAA involves the reaction of 2-aminobenzothiazole with 4-biphenylyloxyacetyl chloride in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature and yields BBAA as a white solid. The purity of the compound is ensured by recrystallization from ethanol.

Scientific Research Applications

BBAA has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anti-inflammatory and analgesic activities, making it a promising candidate for the development of new drugs. BBAA has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, BBAA has been found to exhibit significant antitumor activity, making it a potential candidate for the development of new cancer drugs.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c24-20(23-21-22-18-8-4-5-9-19(18)26-21)14-25-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFNGRKXMNIFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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